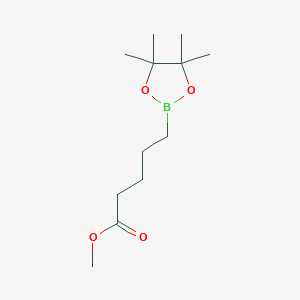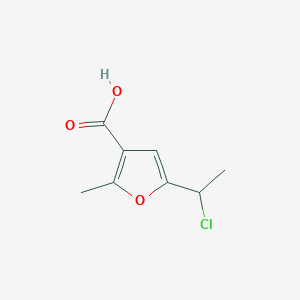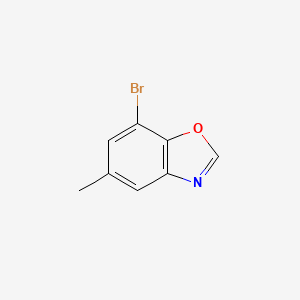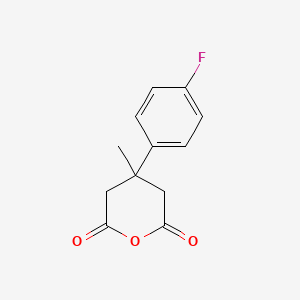![molecular formula C6H15NOS B6618113 2-[(4-aminobutyl)sulfanyl]ethan-1-ol CAS No. 1267660-50-3](/img/structure/B6618113.png)
2-[(4-aminobutyl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-aminobutyl)sulfanyl]ethan-1-ol, also known as ABES, is a novel compound with a wide range of potential applications in the field of scientific research. It has been extensively studied in recent years due to its unique chemical structure and interesting biological properties. ABES is a synthetic compound composed of a sulfanyl group and an aminobutyl group connected to an ethan-1-ol backbone. This compound has the ability to interact with proteins and other biological molecules, making it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol is not yet fully understood. However, it is believed that this compound interacts with proteins and other biological molecules through hydrogen bonding and Van der Waals forces. Additionally, this compound has been shown to form covalent bonds with certain proteins, which may be important for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with proteins and other biological molecules, leading to changes in their structure and function. Additionally, this compound has been shown to modulate gene expression and to alter the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications in scientific research. However, this compound also has some limitations. It is expensive and can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for the study of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, studies could be conducted to explore the potential applications of this compound in drug discovery and development. Additionally, research could be conducted to explore the potential of this compound as a therapeutic agent. Finally, further research could be conducted to explore the potential of this compound as a diagnostic tool.
Métodos De Síntesis
2-[(4-aminobutyl)sulfanyl]ethan-1-ol can be synthesized in a variety of ways. One method involves the reaction of 4-aminobutyl bromide with sodium sulfide in aqueous solution. This reaction produces the desired this compound product in high yields. Another method involves the reaction of p-toluenesulfonyl chloride with 4-aminobutyl alcohol in the presence of an acid catalyst. This method also produces high yields of the desired product.
Aplicaciones Científicas De Investigación
2-[(4-aminobutyl)sulfanyl]ethan-1-ol has multiple applications in scientific research. It has been used to study the effects of protein-protein interactions and to study the structure and function of proteins. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on biological systems. Additionally, this compound has been used to study the effects of DNA on proteins and to study the effects of gene expression.
Propiedades
IUPAC Name |
2-(4-aminobutylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c7-3-1-2-5-9-6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPXBFHHAIALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)



![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)



![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)
